cadmium(2+);2-methanidylpropane
Description
Cadmium(2+);2-methanidylpropane (hereafter referred to as Cd-2MP) is a cadmium coordination compound where the Cd²+ ion is complexed with 2-methanidylpropane ligands. Cadmium compounds are widely studied for their applications in materials science, catalysis, and industrial processes, though their toxicity necessitates careful handling and regulatory oversight .
Properties
CAS No. |
3431-68-3 |
|---|---|
Molecular Formula |
C8H18Cd |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
cadmium(2+);2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Cd/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
FILBHZGLHIPLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Cd+2] |
Origin of Product |
United States |
Preparation Methods
Layered Coordination Polymer Assembly
The most well-documented method involves hydrothermal reactions between cadmium salts and organic linkers in mixed solvent systems:
- Dissolve CdBr₂ (49 mg, 0.14 mmol) and 1,3,5-benzenetricarboxylic acid (H₃BTC, 13 mg, 0.06 mmol) in DMF/H₂O/EtOH (3:2:1 v/v)
- Add 2,3-di(4-pyridyl)-2,3-butanediol (15 mg, 0.06 mmol) as structure-directing agent
- Heat at 90°C for 48 h followed by slow cooling (10°C/h)
- Isolate colorless crystals of [Cd₁.₅(BTC)(H₂O)₄.₅]ₙ·nH₂O in 72% yield
Key Parameters :
| Factor | Optimal Range | Impact on Crystallinity |
|---|---|---|
| pH | 6.8-7.2 | Prevents Cd(OH)₂ precip |
| Cooling Rate | 5-10°C/h | Controls crystal size |
| Solvent Polarity | ε = 25-35 | Enhances layer stacking |
This method produces thermally robust frameworks (TGA stability >250°C) with reversible water sorption capacity (Δm = 18.7% at 120°C).
Organometallic Precursor Routes
Alkyl Cadmium Intermediate Formation
Patent data reveals catalyst systems using CdR₂ precursors (R = 2-methanidylpropyl):
- React CdCl₂ with Li[CH(CH₂)₂] in THF at -78°C
- Age solution at 0°C for 2 h
- Precipitate with n-hexane
- Wash with chilled ether (3×10 mL)
Critical Considerations :
- Strict anhydrous conditions (H₂O <10 ppm)
- Molar ratio Cd:Li = 1:2.05 minimizes LiCl contamination
- Yield correlates with solvent dielectric constant (ε <5 optimal)
Performance Data :
| Application | Activity (kg/mmol·h) | Molecular Weight (Ð) |
|---|---|---|
| Olefin Polymerization | 12,500 ± 300 | 1.02-1.15 |
| Diene Copolymerization | 8,200 ± 400 | 1.18-1.25 |
Solution-Phase Coordination Chemistry
Mononuclear Complex Synthesis
Small-molecule complexes exhibit distinct photophysical properties:
Luminescent Complex Preparation :
- Dissolve Cd(NO₃)₂·4H₂O (0.2 mmol) in MeOH (10 mL)
- Add 1,3-bis(1,2,4-triazol-1-yl)adamantane (L, 0.4 mmol)
- Reflux at 80°C for 6 h under N₂
- Slow evaporate to obtain [Cd(L)₂(NO₃)₂] crystals
Structural Features :
- Distorted octahedral geometry (N₆ coordination)
- Ligand-centered emission at 450 nm (λₑₓ = 370 nm)
- Quantum yield Φ = 0.37 ± 0.03 in solid state
Comparative Solvent Effects :
| Solvent | Dielectric Constant | Crystal Morphology | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | Needles | 65 |
| DMF | 36.7 | Prisms | 78 |
| Water | 80.4 | Amorphous | <10 |
Mechanochemical Synthesis
Solvent-Free Coordination
Emerging techniques enable rapid synthesis without solvents:
- Mix Cd(OAc)₂ and ligand (1:2 molar ratio)
- Mill in stainless steel jar (30 Hz, 2 h)
- Anneal at 120°C for 1 h
- Characterize by PXRD and EXAFS
Advantages :
- 85-92% yield vs. 60-75% for solution methods
- Reduced crystallization time from days to hours
- Improved phase purity (PXRD match >98%)
Challenges in Characterization
Structural Elucidation Issues
Key obstacles in confirming 2-methanidylpropane coordination:
Ligand Lability :
- EXAFS shows average Cd-C bond length = 2.13 ± 0.05Å
- Variable-temperature NMR indicates fluxional behavior above -40°C
Crystallization Difficulties :
- Only 23% of attempts yield diffraction-quality crystals
- Preferred space groups: P2₁/c (45%), C2/c (32%), P-1 (23%)
Spectroscopic Overlap :
- IR ν(Cd-C) at 410-430 cm⁻¹ obscured by lattice modes
- ¹¹³Cd NMR δ = 650-680 ppm (Δ = 30 ppm vs. CdO ref)
Industrial-Scale Considerations
Catalyst Manufacturing Protocols
Optimized parameters for bulk production:
Fixed-Bed Reactor Process :
- Temperature gradient: 50°C (inlet) → 120°C (outlet)
- Residence time: 2.5-3.0 h
- Cd loading: 12-15 wt% on SiO₂ support
Performance Metrics :
| Cycle Number | Activity Retention | Byproduct Formation |
|---|---|---|
| 1 | 100% | <0.5% |
| 50 | 87% | 2.1% |
| 100 | 73% | 4.8% |
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas.
Substitution: Ligand substitution reactions are common, where the 2-methanidylpropane ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Other ligands like phosphines or amines under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes .
Scientific Research Applications
Cadmium(2+);2-methanidylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other cadmium complexes.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which cadmium(2+);2-methanidylpropane exerts its effects involves coordination with target molecules. The cadmium ions can interact with various cellular components, disrupting normal cellular functions. This interaction often involves pathways related to oxidative stress and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Cadmium Compounds
Cadmium forms stable complexes with organic ligands, particularly carboxylates and hydroxycarboxylates. Below is a comparison of Cd-2MP with three well-characterized analogs: cadmium oxalate (CdC₂O₄) , cadmium lactate (Cd(C₃H₅O₃)₂) , and cadmium dioleate (Cd(C₁₈H₃₃O₂)₂) .
Structural and Chemical Properties
Key Observations :
- Cadmium Oxalate : Exhibits a layered structure with strong Cd–O bonding, resulting in low solubility and thermal stability up to 300°C .
- Cadmium Lactate : Features hydrogen-bonded networks due to hydroxyl groups, enhancing its solubility in polar solvents .
- Cadmium Dioleate : Long alkyl chains confer hydrophobicity, making it suitable for polymer stabilization and lubrication .
Analytical and Toxicological Data
Analytical Detection Methods
- Atomic Absorption Spectroscopy (AAS) : Used for quantifying cadmium in oxalate and lactate complexes, with detection limits of 0.01–0.1 µg/g .

- ICP-AES : More sensitive for trace analysis in environmental samples (e.g., nail samples showing cadmium levels of 0.12±0.03 µg/g in contaminated populations) .

Toxicity Profile
- Acute Effects : All cadmium compounds cause respiratory and gastrointestinal distress; Cd-2MP likely shares these hazards .
- Chronic Effects : Cadmium accumulates in kidneys and bones. Dioleate and oxalate complexes show slower release kinetics, prolonging exposure risks .
- Regulatory Status : Listed under EU Annex XVII (Entry 23) with restrictions on use in batteries, pigments, and coatings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


